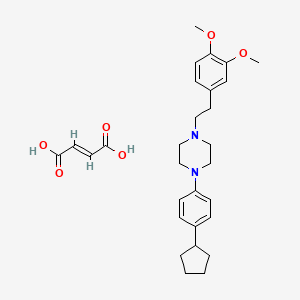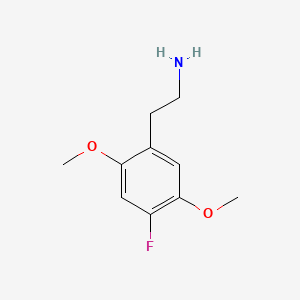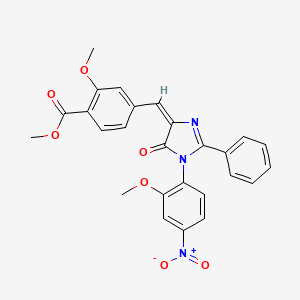
N-(1-(Piperidinocarbonyl)ethyl)propionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Piperidinocarbonyl)ethyl)propionanilide typically involves the reaction of propionanilide with piperidine derivatives under controlled conditions. One common method includes the acylation of piperidine with propionanilide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Piperidinocarbonyl)ethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amines .
Scientific Research Applications
N-(1-(Piperidinocarbonyl)ethyl)propionanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in pain management and anesthesia.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-(Piperidinocarbonyl)ethyl)propionanilide involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist, binding to these receptors and mimicking the effects of endogenous ligands. This interaction leads to the modulation of pain signals and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid.
Alfentanil: Another synthetic opioid with a similar structure but different pharmacokinetic properties.
Sufentanil: A highly potent opioid analgesic used in medical settings.
Uniqueness
N-(1-(Piperidinocarbonyl)ethyl)propionanilide is unique due to its specific structural features and pharmacological profile. Unlike some of its analogs, it may offer a different balance of efficacy and safety, making it a valuable compound for further research and development .
Properties
CAS No. |
96977-55-8 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)19(15-10-6-4-7-11-15)14(2)17(21)18-12-8-5-9-13-18/h4,6-7,10-11,14H,3,5,8-9,12-13H2,1-2H3 |
InChI Key |
CEYYTBXCRDQXJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


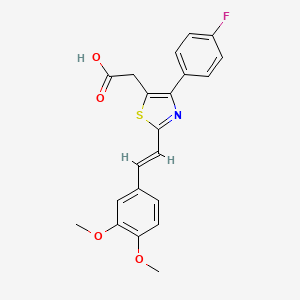

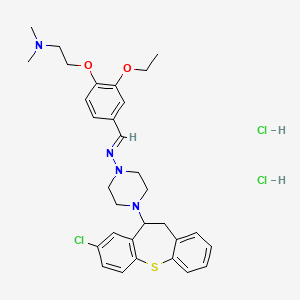
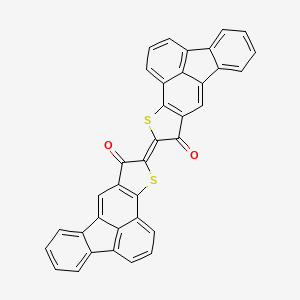
![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
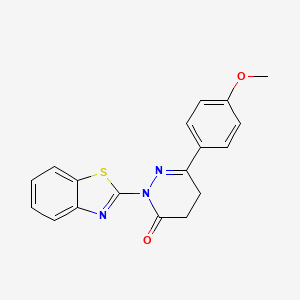
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
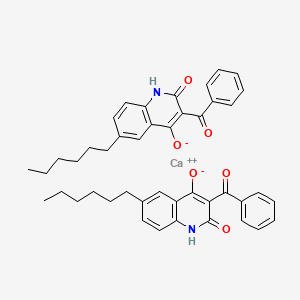
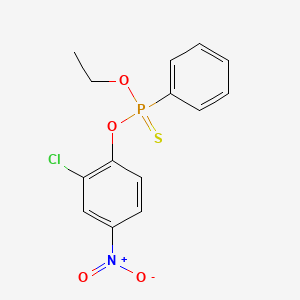
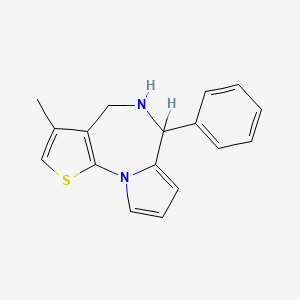
![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)
